molecular formula C20H18N2O3S B2700415 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide CAS No. 888412-12-2

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide

Cat. No.: B2700415
CAS No.: 888412-12-2
M. Wt: 366.44
InChI Key: GECQZAKIGDFABI-UHFFFAOYSA-N
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Description

This compound belongs to a class of small molecules characterized by a 1,4-benzodioxin core fused with a thiazole ring and substituted with a 2,4-dimethylbenzamide group. The benzodioxin moiety is known for its metabolic stability and ability to modulate biological pathways, while the thiazole ring enhances molecular rigidity and binding affinity to target proteins . Structural analogs, however, demonstrate activities in immunomodulation, antibacterial action, and enzyme inhibition (discussed below).

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-12-3-5-15(13(2)9-12)19(23)22-20-21-16(11-26-20)14-4-6-17-18(10-14)25-8-7-24-17/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECQZAKIGDFABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with thiazole derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Antidiabetic Activity

Research has shown that derivatives of compounds similar to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide exhibit potential antidiabetic properties. A study focused on the synthesis of related compounds demonstrated their efficacy as α-glucosidase inhibitors, which can help manage blood sugar levels in diabetic patients .

Antibacterial Properties

Compounds based on the benzothiazine scaffold have been evaluated for their antibacterial activity. For instance, derivatives targeting bacterial peptide deformylase have shown promising results against Staphylococcus aureus, indicating that similar structures may possess significant antibacterial properties . The ability to inhibit biofilm formation is particularly noteworthy as it can enhance the effectiveness of treatments for chronic infections.

Enzyme Inhibition Studies

The compound's thiazole moiety suggests potential interactions with various enzymes. Inhibition studies on related benzamide compounds have shown that they can act as effective inhibitors for several key enzymes involved in metabolic pathways . This opens avenues for their use in drug design aimed at modulating enzyme activity in diseases such as cancer and diabetes.

Molecular Docking and Computational Studies

Molecular modeling techniques have been employed to predict the binding affinity of this compound to various biological targets. Computational studies have indicated that modifications to the benzothiazole structure can enhance binding interactions, thereby improving biological activity . Such insights are crucial for rational drug design.

Organic Semiconductors

Recent advancements suggest that compounds with similar structures may serve as dopants in organic semiconductors. Their ability to improve conductivity and stability in polymer films has been documented, indicating a potential application in electronic devices . This aspect highlights the versatility of this compound beyond traditional pharmaceutical applications.

Case Studies and Research Findings

StudyFindingsApplication
Synthesis and Evaluation of Benzamide DerivativesDemonstrated antidiabetic effects through α-glucosidase inhibitionDiabetes management
Antibacterial Activity AssessmentShowed significant inhibition against Staphylococcus aureusInfection control
Molecular Docking StudiesIdentified optimal binding conformations with target enzymesDrug design optimization
Organic Semiconductor ResearchEnhanced conductivity in doped polymer filmsElectronics development

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their biological activities, and research findings:

Compound Name Core Structure Biological Activity Key Findings References
D4476 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) Benzodioxin + imidazole + pyridine Inhibition of T regulatory (Treg) cell differentiation Reduced bacterial growth in tuberculosis models via immune modulation; IC₅₀ values not reported.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide Benzodioxin + sulfonamide Antibacterial activity Inhibited Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; comparable to ciprofloxacin.
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin + carboxylic acid Anti-inflammatory Reduced carrageenan-induced paw edema in rats; potency similar to ibuprofen.
3',4'-(1",4"-dioxino) flavone Flavone + dioxane ring Antihepatotoxic Protected against CCl₄-induced liver damage in rats; restored SGOT/SGPT levels to near-normal.
AMG9810 ((2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(tert-butyl)phenyl]-2-propenamide) Benzodioxin + propenamide TRPV1 antagonist Used in pain research; no direct efficacy data provided in evidence.
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine Benzodioxin + thiazole + propenyl Unknown (structural analog) Synthesized but biological activity not reported.

Structural and Functional Insights

Benzodioxin-Thiazole Derivatives: The thiazole ring in the target compound and analogs (e.g., D4476, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine) enhances π-π stacking interactions with protein targets, critical for immunomodulatory and antibacterial activities . Substitutions on the benzamide group (e.g., 2,4-dimethyl in the target vs. 4-methylbenzenesulfonamide in ) influence solubility and target selectivity. Sulfonamide derivatives exhibit broad-spectrum antibacterial action, while benzamide derivatives may favor kinase or receptor binding .

Benzodioxin-Carboxylic Acid Derivatives: The acetic acid derivative () demonstrates that electron-withdrawing groups on the benzodioxin core improve anti-inflammatory efficacy, likely via COX-2 inhibition.

Scaffold Hopping and SAR: highlights scaffold-hopping strategies using benzodioxin-thiazole derivatives (e.g., [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol) to discover PD-1/PD-L1 inhibitors. This suggests the target compound could be optimized for oncology applications . Antihepatotoxic flavones () reveal that hydroxyl groups on the dioxane ring enhance activity, whereas methyl groups (as in the target compound) may improve metabolic stability but reduce polarity .

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 334.40 g/mol. The compound features a thiazole ring and a benzodioxin moiety, which are known to contribute to various biological activities.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • Antimicrobial Activity : Thiazole derivatives have shown promising antimicrobial properties against various bacterial strains. The benzodioxin structure may enhance membrane permeability and disrupt bacterial cell walls.
  • Anticancer Properties : Studies suggest that thiazole-containing compounds can induce apoptosis in cancer cells by activating caspase pathways. They may also inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research Findings

A review of current literature reveals several significant findings regarding the biological activity of similar compounds:

Table 1: Biological Activities of Thiazole Derivatives

Compound NameActivity TypeMechanism of ActionReference
Thiazole AAntimicrobialDisruption of bacterial cell walls
Thiazole BAnticancerInduction of apoptosis via caspase activation
Thiazole CAnti-inflammatoryInhibition of COX and LOX

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Case Study 1 : A study involving a thiazole derivative demonstrated significant reduction in tumor size in animal models when administered at specific dosages over a period of four weeks. Histological analysis revealed increased apoptosis in treated tumors compared to controls.
  • Case Study 2 : In vitro studies showed that a related compound inhibited the growth of resistant strains of Staphylococcus aureus by disrupting their cell membrane integrity.

Q & A

Q. What are the standard protocols for synthesizing N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide?

  • Methodological Answer : The synthesis typically involves coupling a benzodioxin-thiazole intermediate with 2,4-dimethylbenzamide. A general approach includes:
  • Dissolving the intermediate (e.g., 4-amino-thiazole derivative) in absolute ethanol with glacial acetic acid as a catalyst.
  • Refluxing with substituted benzaldehyde derivatives (e.g., 2,4-dimethylbenzaldehyde) for 4–6 hours under inert conditions.
  • Purifying the product via vacuum filtration and recrystallization using ethanol/water mixtures .
    Table 1 : Key Reaction Parameters
ParameterCondition
SolventAbsolute ethanol
CatalystGlacial acetic acid (5 drops)
TemperatureReflux (~78°C)
Reaction Time4–6 hours
PurificationRecrystallization (ethanol/H₂O)

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Confirm proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.2 ppm, thiazole protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 409.12) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) and reaction path search algorithms:
  • Use software like Gaussian or ORCA to model transition states and intermediates.
  • Integrate with experimental data (e.g., ICReDD’s approach) to narrow optimal conditions (e.g., solvent polarity, temperature) .
    Table 2 : Computational Parameters for Reaction Optimization
ParameterSetting
Basis SetB3LYP/6-31G(d,p)
Solvent ModelCPCM (ethanol)
Convergence CriteriaEnergy < 1×10⁻⁶ Hartree

Q. How to resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Cross-Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature).
  • Dose-Response Analysis : Use Hill plots to assess EC₅₀ discrepancies.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify binding inconsistencies (e.g., benzodioxin-thiazole moiety’s conformational flexibility) .

Q. What strategies mitigate heterocyclic byproduct formation during synthesis?

  • Methodological Answer :
  • Factorial Design : Screen variables (e.g., solvent polarity, stoichiometry) to minimize side reactions (e.g., triazole or oxadiazinane byproducts) .
  • In Situ Monitoring : Use HPLC or Raman spectroscopy to track intermediate stability .
    Table 3 : Byproduct Mitigation Strategies
VariableOptimal Range
Solvent PolarityEthanol (dielectric ~24.3)
Stoichiometry1:1.05 (amine:aldehyde)
Reaction AtmosphereN₂-purged

Methodological Best Practices

Q. How to design a factorial experiment for optimizing yield?

  • Methodological Answer : Implement a 2³ factorial design:
  • Factors : Temperature (60°C vs. 80°C), catalyst concentration (5 vs. 10 drops), reaction time (4 vs. 8 hours).
  • Response Variables : Yield, purity (HPLC area%).
  • Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) .

Q. What safety protocols are critical for handling intermediates?

  • Methodological Answer :
  • Ventilation : Use fume hoods for volatile solvents (ethanol, acetic acid).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Neutralize acidic residues before disposal .

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